

The Tyr-Gly Dipeptide: A Foundational Discovery in Opioid Research

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An In-depth Technical Guide on the Discovery and Historical Significance of Tyr-Gly

This technical guide provides a comprehensive overview of the discovery of the **Tyr-Gly** (Tyrosyl-Glycine) dipeptide, a cornerstone in the field of opioid research. The discovery is intrinsically linked to the identification of the first endogenous opioid peptides, the enkephalins. This document details the historical context, the pivotal experimental methodologies that led to their discovery, quantitative data on their activity, and their profound significance for researchers, scientists, and professionals in drug development.

Introduction: The Quest for an Endogenous Morphine

The mid-20th century saw a surge in research to understand the mechanism of action of opioid drugs like morphine. The high specificity and stereoselectivity of opioid effects strongly suggested the existence of specific receptors in the body. This hypothesis, in turn, sparked a compelling question: why would the body possess receptors for plant-derived alkaloids? The logical conclusion was the existence of endogenous ligands for these receptors—the body's own morphine. This quest culminated in the groundbreaking discovery of the enkephalins in 1975 by John Hughes, Hans Kosterlitz, and their colleagues, a discovery that fundamentally changed our understanding of pain, addiction, and neurobiology.[1][2][3][4][5] The N-terminal Tyr-Gly sequence of these newly discovered peptides immediately highlighted its critical role in their opioid activity.



The Discovery of Enkephalins: The Genesis of Tyr-Gly's Significance

The "discovery" of **Tyr-Gly** is inseparable from the isolation and characterization of two pentapeptides from porcine brain extracts: Met-enkephalin (**Tyr-Gly**-Gly-Phe-Met) and Leu-enkephalin (**Tyr-Gly**-Gly-Phe-Leu).[3][5][6][7] The research team at the University of Aberdeen, led by Kosterlitz, had developed robust bioassays to detect morphine-like activity.[2][4]

Experimental Workflow for Discovery

The process of identifying these endogenous opioids was a meticulous multi-step endeavor that combined classical pharmacology with cutting-edge analytical chemistry of the time.



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Experimental workflow for the discovery of enkephalins.

Key Experimental Protocols

The discovery of the enkephalins and thus the significance of the **Tyr-Gly** moiety was reliant on a series of meticulous experimental procedures.

Bioassays for Opioid Activity

The primary screening tools for identifying endogenous opioid activity were isolated tissue preparations that are sensitive to opioids.

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This assay is based on the principle that opioids inhibit the electrically stimulated contractions of the longitudinal muscle of the guinea pig ileum by reducing the release of acetylcholine.[3][8]

- Tissue Preparation: A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
- Stimulation: The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz frequency, 1
 ms pulse duration) to induce regular contractions.
- Assay Procedure: Aliquots of the brain extract or purified fractions were added to the organ bath, and a reduction in the amplitude of the electrically evoked contractions indicated the presence of an opioid-like substance.
- Naloxone Confirmation: The specificity of the effect was confirmed by the addition of the opioid antagonist naloxone, which should reverse the inhibition caused by the opioid agonist.
 [3][8]

This preparation is particularly sensitive to delta-opioid receptor agonists. Opioids inhibit the electrically induced contractions of the mouse vas deferens by inhibiting the release of noradrenaline.[2][9][10][11]

- Tissue Preparation: The vasa deferentia from a mouse are dissected and mounted in an organ bath containing a suitable physiological salt solution (e.g., Krebs solution) at 37°C and aerated.
- Stimulation: The tissue is stimulated electrically (e.g., 0.1 Hz frequency, 1 ms pulse duration) to elicit contractions.
- Assay Procedure: Similar to the guinea pig ileum assay, the addition of enkephalincontaining fractions causes a dose-dependent inhibition of the twitch response.
- Naloxone Confirmation: The opioid nature of the inhibitory effect is confirmed by its reversal with naloxone.[11]

Peptide Sequencing



Once the opioid-like activity was confirmed, the structure of the active principles needed to be determined.

This was a highly sensitive manual method for determining the amino acid sequence of a peptide at the time.[6][12][13][14][15]

- N-terminal Derivatization (Dansylation): A small aliquot of the purified peptide is reacted with dansyl chloride, which labels the N-terminal amino acid. After hydrolysis of the peptide, the dansylated amino acid is identified by chromatography.
- Edman Degradation: The main sample of the peptide is subjected to the Edman degradation, where phenylisothiocyanate (PITC) reacts with the N-terminal amino group.
- Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using a strong acid (e.g., trifluoroacetic acid).
- Identification: The cleaved amino acid derivative (thiazolinone) is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.
- Iterative Process: The remaining peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Opioid Receptor Binding Assays

Following the discovery, radioligand binding assays were developed to quantify the interaction of enkephalins and their fragments with opioid receptors.

- Preparation of Brain Homogenates: Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation rich in opioid receptors.[16][17][18]
- Radioligand Incubation: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]-naloxone or a radiolabeled enkephalin analog) in the presence and absence of varying concentrations of the unlabeled test compound (e.g., Met-enkephalin, Leuenkephalin, or **Tyr-Gly**).



- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound ligand to pass through.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Quantitative Data on Opioid Activity

The initial studies following the discovery of enkephalins provided crucial quantitative data on their opioid activity. The table below summarizes some of the early findings on the relative potencies and binding affinities of Met-enkephalin, Leu-enkephalin, and related compounds. It is important to note that the absolute values varied between different studies and assay conditions.

Compound	Bioassay: Guinea Pig Ileum (IC50, nM)	Bioassay: Mouse Vas Deferens (IC50, nM)	Receptor Binding: [³H]- Naloxone Displacement (IC50, nM)	Primary Receptor Preference
Morphine	~50	~18	~1-5	μ
Met-Enkephalin	~150	~1.5	~10-20	δ > μ
Leu-Enkephalin	~250	~0.5	~5-15	δ >> μ
Tyr-Gly-Gly-Phe	~5000	~200	>1000	Weak
Tyr-Gly	>10000	>10000	>10000	Inactive

Data are approximate values compiled from various early studies and are intended for comparative purposes.



The data clearly demonstrated that while both Met-enkephalin and Leu-enkephalin possess potent opioid activity, they exhibit a preference for the delta-opioid receptor, particularly in the mouse vas deferens bioassay.[19] The C-terminal amino acid influences the degree of this preference. Importantly, truncation of the pentapeptide, including the **Tyr-Gly** dipeptide alone, leads to a dramatic loss of activity, highlighting the importance of the full pentapeptide structure for high-affinity receptor binding and signaling.

Historical Significance and Scientific Impact

The discovery of the enkephalins, and with it the recognition of the **Tyr-Gly** motif as the essential N-terminus for opioid activity, had a revolutionary impact on neuroscience and pharmacology.

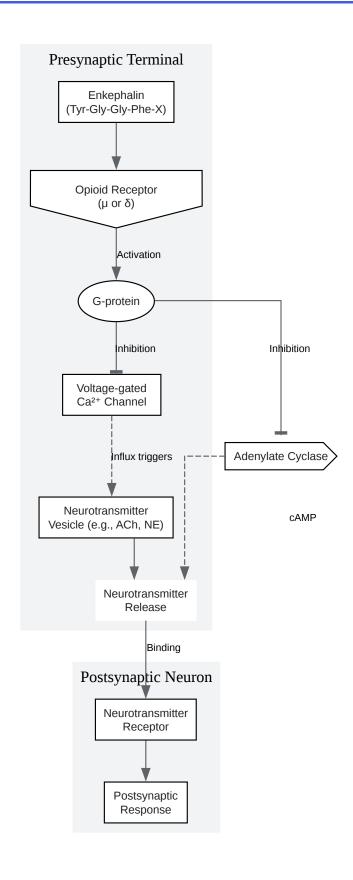
- Confirmation of Endogenous Opioid System: It provided definitive proof of an endogenous opioid system, transforming the understanding of pain modulation from a purely pharmacological concept to a physiological one.[3][4]
- Elucidation of Multiple Opioid Receptors: The differential activities of Met-enkephalin and Leu-enkephalin in the guinea pig ileum (predominantly μ-receptors) and mouse vas deferens (predominantly δ-receptors) provided strong evidence for the existence of multiple opioid receptor subtypes.[1] This paved the way for the subsequent characterization of μ, δ, and κ opioid receptors.
- New Avenues for Drug Discovery: The enkephalin structure, particularly the Tyr-Gly-Gly-Phe pharmacophore, became the template for the rational design of novel opioid analysesics with potentially improved side-effect profiles.[20] Research into stable analogs that could resist enzymatic degradation was initiated.
- Understanding of Pain and Emotion: The discovery of an endogenous pain-control system opened up new avenues for understanding the neurobiology of pain perception, stress-induced analgesia, and the link between pain and emotional states.[5]
- Insights into Neurotransmission: Enkephalins were established as a new class of neurotransmitters/neuromodulators, expanding the known repertoire of chemical signaling in the nervous system.



The Enkephalin Signaling Pathway: Early Concepts

The initial understanding of the enkephalin signaling pathway was based on its inhibitory effects on neurotransmitter release.





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Early conceptual model of the enkephalin signaling pathway.



It was proposed that enkephalins bind to presynaptic opioid receptors, which are coupled to inhibitory G-proteins. This activation was thought to lead to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP), and the inhibition of voltage-gated calcium channels. The net effect is a reduction in the influx of calcium ions, which is essential for the release of neurotransmitters from the presynaptic terminal. This mechanism explains the observed inhibition of acetylcholine and noradrenaline release in the bioassays.

Conclusion

The discovery of the **Tyr-Gly** dipeptide, as the essential N-terminal component of the enkephalins, was a watershed moment in biomedical research. It not only unveiled the existence of an endogenous opioid system but also provided the fundamental tools and concepts that have driven opioid research for decades. The meticulous experimental work, from bioassays to peptide sequencing, laid the groundwork for our current understanding of opioid pharmacology and physiology. For researchers and drug development professionals, the story of **Tyr-Gly** and the enkephalins remains a powerful example of how fundamental research into physiological mechanisms can unlock new frontiers in medicine.

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